molecular formula C15H12FNO3 B6500192 4-acetamidophenyl 2-fluorobenzoate CAS No. 443639-64-3

4-acetamidophenyl 2-fluorobenzoate

Cat. No.: B6500192
CAS No.: 443639-64-3
M. Wt: 273.26 g/mol
InChI Key: HHZOPYZZOYMDBL-UHFFFAOYSA-N
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Description

4-acetamidophenyl 2-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 2-fluorobenzoate typically involves the esterification of 4-acetamidophenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetamidophenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-acetamidophenyl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorobenzoate moiety can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-acetamidophenyl 4-fluorobenzoate: Similar structure but with the fluorine atom at a different position.

    4-acetamidophenyl 3-fluorobenzoate: Another positional isomer with the fluorine atom at the meta position.

    4-acetamidophenyl 2-chlorobenzoate: Similar compound with a chlorine atom instead of fluorine.

Uniqueness

4-acetamidophenyl 2-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .

Properties

IUPAC Name

(4-acetamidophenyl) 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOPYZZOYMDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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